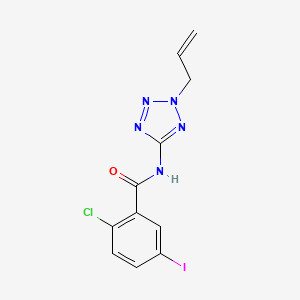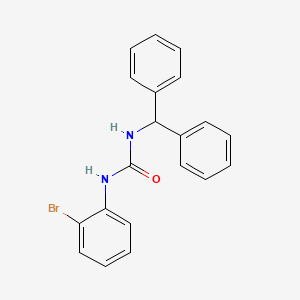
N-(2-allyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide
Descripción general
Descripción
N-(2-allyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide is a useful research compound. Its molecular formula is C11H9ClIN5O and its molecular weight is 389.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.95404 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
The use of N-allyl-amides of 2-iodobenzoic acid in catalytic cyclisation showcases the utility of compounds with iodobenzamide structures in synthesizing structurally complex molecules, including spiro- and bridged-ring compounds, demonstrating their importance in organic synthesis and drug discovery processes (Grigg, Sridharan, Stevenson, & Worakun, 1986).
Crystal Engineering
Research on the crystal engineering involving hydrogen bonds and halogen bonds, utilizing compounds like 4-iodobenzamide, highlights the strategic use of halogen atoms in designing molecular architectures. This is crucial for the development of materials with tailored properties for applications in catalysis, sensor technology, and pharmaceuticals (Saha, Nangia, & Jaskólski, 2005).
Antiallergic Agents
Compounds with tetrazole functionalities, similar to the tetrazol-5-yl group in the queried compound, have been investigated for their potential as antiallergic agents. These studies contribute to the understanding of how tetrazole-containing compounds can modulate biological pathways, offering insights into their potential therapeutic applications (Peet, Baugh, Sunder, Lewis, Matthews, Olberding, & Shah, 1986).
Photocatalytic Degradation
The application of photocatalytic degradation processes using TiO2 and related compounds for the degradation of environmental pollutants such as propyzamide, highlights the potential environmental applications of compounds with similar functional groups for pollution control and remediation efforts (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Synthesis and Characterization
The synthesis and characterization of novel compounds, including those with allyl groups and their applications in creating high-performance thermosets, demonstrate the significance of such chemical structures in developing materials with advanced properties for industrial applications (Agag & Takeichi, 2003).
Propiedades
IUPAC Name |
2-chloro-5-iodo-N-(2-prop-2-enyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClIN5O/c1-2-5-18-16-11(15-17-18)14-10(19)8-6-7(13)3-4-9(8)12/h2-4,6H,1,5H2,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYPAPIUSXJCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClIN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6E)-6-[[3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4585819.png)
![1,3-DIMETHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4585821.png)
![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4585833.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)
![N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B4585839.png)
![N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585852.png)
![2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)
![4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4585862.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)

![3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4585891.png)
![2-[[4-Benzyl-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4585902.png)
